3-Bromo-2-fluoro-6-methoxyphenol 3-Bromo-2-fluoro-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 1367707-24-1
VCID: VC2582245
InChI: InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
SMILES: COC1=C(C(=C(C=C1)Br)F)O
Molecular Formula: C7H6BrFO2
Molecular Weight: 221.02 g/mol

3-Bromo-2-fluoro-6-methoxyphenol

CAS No.: 1367707-24-1

Cat. No.: VC2582245

Molecular Formula: C7H6BrFO2

Molecular Weight: 221.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoro-6-methoxyphenol - 1367707-24-1

Specification

CAS No. 1367707-24-1
Molecular Formula C7H6BrFO2
Molecular Weight 221.02 g/mol
IUPAC Name 3-bromo-2-fluoro-6-methoxyphenol
Standard InChI InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
Standard InChI Key CMDAXWAGQKABTP-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)Br)F)O
Canonical SMILES COC1=C(C(=C(C=C1)Br)F)O

Introduction

3-Bromo-2-fluoro-6-methoxyphenol is a halogenated aromatic compound belonging to the class of phenolic compounds. It is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a phenolic ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as an intermediate in organic synthesis .

Synthesis Methods

The synthesis of 3-Bromo-2-fluoro-6-methoxyphenol can be achieved through various chemical methods in laboratory settings. These methods often involve the use of specific catalysts or conditions to enhance yield and selectivity.

Medicinal Chemistry

3-Bromo-2-fluoro-6-methoxyphenol and its derivatives are explored for their biological activities, which may lead to applications in drug development. Halogenated phenols often exhibit interactions at the molecular level with biological targets, potentially leading to therapeutic effects.

Materials Science

In materials science, compounds like 3-Bromo-2-fluoro-6-methoxyphenol are used as intermediates in the synthesis of materials with improved properties, such as increased thermal stability and flame resistance.

Chemical Reactions

3-Bromo-2-fluoro-6-methoxyphenol can participate in various chemical reactions, including substitution and coupling reactions. These reactions are often facilitated by catalysts or specific conditions (temperature, pressure) to enhance yield and selectivity.

Biological Activity

While specific biological mechanisms for 3-Bromo-2-fluoro-6-methoxyphenol may not be extensively documented, halogenated phenols generally exhibit biological activity due to their ability to interact with biological targets. Studies may reveal quantitative data on the potency of this compound against various biological targets, indicating its potential therapeutic applications.

4-Bromo-5-fluoro-2-methoxyphenol

4-Bromo-5-fluoro-2-methoxyphenol is another compound with similar structural features but different positioning of the bromine and fluorine substituents. It exhibits significant biological activity as an inhibitor of InhA, an enzyme from Mycobacterium tuberculosis, making it a candidate for further research in tuberculosis treatment.

2-Bromo-6-fluoro-3-methoxyphenol

2-Bromo-6-fluoro-3-methoxyphenol shares a similar molecular formula (C₇H₆BrFO₂) but differs in the arrangement of its functional groups. It has a molecular weight of approximately 221.02 g/mol .

Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
3-Bromo-2-fluoro-6-methoxyphenolC₇H₆BrFO₂221.03Potential therapeutic applications
4-Bromo-5-fluoro-2-methoxyphenolC₇H₆BrFO₂221.02Inhibitor of InhA in Mycobacterium tuberculosis
2-Bromo-6-fluoro-3-methoxyphenolC₇H₆BrFO₂221.02Not extensively documented

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